molecular formula C29H28N4O4S B11215300 7-(4-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

7-(4-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No.: B11215300
M. Wt: 528.6 g/mol
InChI Key: CBTXGMFVBORXTP-UHFFFAOYSA-N
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Description

This compound features a [1,3]dioxolo[4,5-g]quinazolin-8(5H)-one core modified with a 6-thioxo group and a benzyl-linked 3-methyl-4-(3-methylphenyl)piperazine substituent. Its synthesis typically involves coupling piperazine derivatives with quinazolinone precursors using agents like triphosgene or PyBOP in solvents such as dichloromethane (DCM) and ethanol (EtOH) .

Properties

Molecular Formula

C29H28N4O4S

Molecular Weight

528.6 g/mol

IUPAC Name

7-[[4-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C29H28N4O4S/c1-18-4-3-5-22(12-18)32-11-10-31(15-19(32)2)27(34)21-8-6-20(7-9-21)16-33-28(35)23-13-25-26(37-17-36-25)14-24(23)30-29(33)38/h3-9,12-14,19H,10-11,15-17H2,1-2H3,(H,30,38)

InChI Key

CBTXGMFVBORXTP-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5NC4=S)OCO6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-({4-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves multiple steps, including the formation of the piperazine ring, the quinazolinone core, and the dioxolo moiety. The key steps typically involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Mechanism of Action

The mechanism of action of 7-({4-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural variations among related compounds include:

  • Piperazine substituents : Modifications at the 4-position of the piperazine ring (e.g., fluorophenyl, phenyl, or benzyloxycarbonyl groups).
  • Linker type: Benzyl, hexyl, or octanoyl bridges between the piperazine and quinazolinone core.
  • Core modifications : Presence or absence of dioxolo rings, thioxo groups, or additional fused heterocycles.

Table 1: Structural Comparison of Quinazolinone Derivatives

Compound Name Piperazine Substituent Core Structure Linker Type Reference
7-(4-{[3-Methyl-4-(3-Methylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one 3-Methyl-4-(3-methylphenyl) [1,3]dioxolo[4,5-g]quinazolin-8(5H)-one Benzyl
7-{6-[4-(2-Fluorophenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one 4-(2-Fluorophenyl) [1,3]dioxolo[4,5-g]quinazolin-8(5H)-one Hexyl
Ethyl 4-[4-(8-(4-Oxo-2-thioxodihydroquinazolin-3-yl)octanoyl)piperazin-1-yl]benzoate Phenyl Thioxodihydroquinazolinone Octanoyl
Molecular Similarity and Pharmacokinetics
  • Tanimoto coefficients : Computational methods (e.g., MACCS or Morgan fingerprints) quantify structural similarity. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) in molecular properties and pharmacokinetics .
  • Bioactivity clustering: Structurally similar quinazolinones may share bioactivity profiles, as hierarchical clustering links chemical features to modes of action .

Key Observations :

  • Fluorophenyl and methylphenyl substituents may enhance lipophilicity and receptor affinity compared to unmodified phenyl groups.
  • Hexyl or octanoyl linkers could improve membrane permeability over rigid benzyl bridges .

Biological Activity

Chemical Structure and Properties

The compound features a quinazolinone core, which is known for diverse biological properties. Its structure includes:

  • A piperazine moiety , linked to a carbonyl group, which is often associated with pharmacological activity.
  • A thioxo group , which may enhance its reactivity and biological interactions.
  • A dioxole structure , contributing to its stability and potential bioactivity.

The molecular formula and weight are critical for understanding its pharmacokinetics and dynamics but are not explicitly detailed in the sources reviewed.

Antimicrobial Activity

Quinazolinone derivatives have also been evaluated for their antimicrobial properties. In vitro studies have demonstrated that these compounds can exhibit varying degrees of activity against both bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Neuropharmacological Effects

Given the presence of the piperazine ring in the compound, it is plausible that it may exhibit neuropharmacological effects. Piperazine derivatives are known for their anxiolytic and antidepressant activities. The specific interactions of this compound with neurotransmitter systems remain to be fully elucidated but warrant further investigation.

Study 1: Anticancer Activity Assessment

In a comparative study assessing the anticancer efficacy of various Mannich bases, including those related to quinazolinones, it was found that certain compounds demonstrated IC50 values ranging from 8.2 to 32.1 μM against prostate cancer cell lines (PC-3). This suggests a promising therapeutic window for further development .

Study 2: Antimicrobial Evaluation

Another study evaluated the antimicrobial efficacy of synthesized quinazolinone derivatives against common pathogens. The minimum inhibitory concentration (MIC) was determined, revealing that some compounds exhibited potent activity comparable to standard antibiotics like ciprofloxacin .

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